molecular formula C9H8ClN3 B1270121 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine CAS No. 230617-61-5

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Cat. No. B1270121
M. Wt: 193.63 g/mol
InChI Key: SIJYMRYEGFGOJP-UHFFFAOYSA-N
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Patent
US07345038B2

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (500 mg, 3.08 mmole) in 4 mL of dry acetonitrile is added 420 mL (6.17 mmol) of imidazole followed by 852 mg (6.17 mmol) of potassium carbonate. The reaction is heated at 80° C. for 20 h. After cooling, the reaction mixture is quenched with 5 mL of water, extracted three-times with methylene chloride, and dried over sodium sulfate. Concentration of the solvent provided an oil which was purified by silica gel chromatography to provide 410 mg (69% yield) of 2-Chloro-5-imidazol-1-ylmethyl-pyridine. Diagnostic C13 NMR (100 MHz, CDCl3) 47.7, 119.2, 124.9, 130.6, 131.1, 137.5, 137.8, 148.6, 151.8; MS 194.2 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
852 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
420 mL
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
852 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with 5 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted three-times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the solvent provided an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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